molecular formula C27H22N2O4S B2991489 2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid CAS No. 2137897-10-8

2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B2991489
CAS No.: 2137897-10-8
M. Wt: 470.54
InChI Key: DFRPEKRMVLCCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These machines use solid-phase synthesis techniques, where the compound is built step-by-step on a solid resin support .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically modified peptides or amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action for this compound primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This ensures the correct sequence of amino acids in the final peptide product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid apart is its unique combination of a thiazole ring and an Fmoc-protected amino group. This makes it particularly useful in the synthesis of peptides that require both structural complexity and functional versatility .

Properties

IUPAC Name

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4S/c1-16-24(26(30)31)34-25(29-16)18-8-6-7-17(13-18)14-28-27(32)33-15-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23H,14-15H2,1H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRPEKRMVLCCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC(=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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